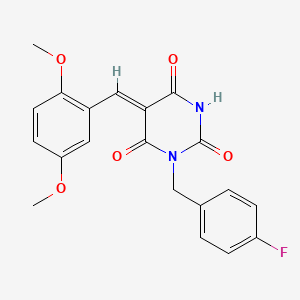![molecular formula C21H26ClN5O2 B6028766 4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6028766.png)
4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is classified as a kinase inhibitor.
科学的研究の応用
The potential therapeutic applications of 4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine have been studied extensively in scientific research. This compound has been shown to have inhibitory effects on various kinases, including BTK, FLT3, and JAK3. These kinases are involved in the regulation of cell growth, differentiation, and survival, making them potential targets for cancer therapy. In addition, this compound has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
作用機序
The mechanism of action of 4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine involves the inhibition of various kinases. This compound binds to the ATP-binding site of these kinases, preventing their activation and downstream signaling pathways. By inhibiting these kinases, this compound can induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound can modulate the immune response in autoimmune diseases by inhibiting the activation of immune cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound can inhibit the activation of immune cells, such as T cells and B cells. In vivo studies have shown that this compound can inhibit tumor growth in mouse models of cancer. Furthermore, this compound can reduce the severity of symptoms in mouse models of autoimmune diseases.
実験室実験の利点と制限
The advantages of using 4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine in lab experiments include its specificity for kinases and its potential therapeutic applications. However, the limitations of using this compound include its potential toxicity and off-target effects. Further studies are needed to determine the optimal dosage and administration route for this compound in lab experiments.
将来の方向性
There are several future directions for research on 4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine. One direction is to further investigate the potential therapeutic applications of this compound in cancer and autoimmune diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Furthermore, the development of more potent and selective kinase inhibitors based on this compound can be explored. Finally, the use of this compound in combination with other therapies, such as chemotherapy and immunotherapy, can be investigated for enhanced therapeutic efficacy.
合成法
The synthesis of 4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine involves the reaction of 4-chlorophenoxyacetic acid with piperazine to form an intermediate compound. This intermediate is then reacted with 6-chloro-1-piperidinylpyrimidine to form the final product. The synthesis method has been optimized to produce high yields of the compound with high purity.
特性
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O2/c22-17-4-6-18(7-5-17)29-15-21(28)27-12-10-26(11-13-27)20-14-19(23-16-24-20)25-8-2-1-3-9-25/h4-7,14,16H,1-3,8-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXQUWKZUNBEBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(methyl)amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B6028687.png)
![6-(methoxymethyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B6028695.png)
![2-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}benzoic acid](/img/structure/B6028706.png)
![5-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6028714.png)
![2,4,5-trimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B6028725.png)
![3-amino-5-chloro-N-(3,4-dimethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6028729.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B6028733.png)


![1-(3-chlorophenyl)-4-[1-(3-pyridinylmethyl)-3-piperidinyl]piperazine](/img/structure/B6028750.png)
![3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6028756.png)
![(3'R*,4'R*)-1'-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B6028764.png)
![[1-({1-[(2,3-difluorophenyl)acetyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B6028775.png)
![1-[2-(allyloxy)phenyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6028785.png)